molecular formula C8H6N2O B1297893 1,6-Naphthyridin-2(1H)-One CAS No. 23616-29-7

1,6-Naphthyridin-2(1H)-One

Cat. No. B1297893
CAS RN: 23616-29-7
M. Wt: 146.15 g/mol
InChI Key: ZQKMVHXJWJNEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridin-2(1H)-one and its derivatives are a class of heterocyclic compounds known as diazanaphthalenes, which include six isomeric bicyclic systems containing two pyridine rings. These compounds are of significant interest due to their diverse biological activities and potential as ligands for various receptors in the body .

Synthesis Analysis

Several methods have been developed for the synthesis of 1,6-naphthyridines. An innovative, one-pot, catalyst-free synthesis in an aqueous medium has been reported, which is environmentally friendly and avoids the use of expensive catalysts and toxic solvents . Another approach involves a domino synthesis using a multicomponent method, which has shown to be efficient for producing bioactive 1,6-naphthyridines . Additionally, a novel synthesis route has been described that utilizes cross-coupling and SNAr reactions of a dihalogenated compound , as well as a one-pot Suzuki–Miyaura cross-coupling method for differential functionalization . A microwave-assisted one-pot two-step transformation has also been elaborated, which includes Buchwald–Hartwig and Suzuki couplings or SNAr reactions .

Molecular Structure Analysis

The 1,6-naphthyridine motif has been identified as a multivalent scaffold in medicinal chemistry, which can present various bioactivities when properly substituted. For instance, by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors has been discovered .

Chemical Reactions Analysis

The chemical reactivity of 1,6-naphthyridin-2(1H)-ones has been explored through various reactions. For example, a facile synthetic approach for the assembly of 1,8-naphthyridin-4(1H)-ones via domino amination/conjugate addition reactions has been developed . Moreover, the differential functionalization of 1,6-naphthyridin-2(1H)-ones through sequential one-pot Suzuki–Miyaura cross-couplings has been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-naphthyridines are influenced by the diversity of substituents present at various positions on the naphthyridine core. The compounds exhibit a range of biological activities, including anti-inflammatory and antioxidant efficacies . The SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors has shown that specific substituents are essential for retaining effective Met inhibition . The synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones have been extensively covered, highlighting their significance in medicinal chemistry .

Scientific Research Applications

c-Met Kinase Inhibition

The 1,6-naphthyridine motif, when modified, has been identified as a new class of c-Met kinase inhibitor. This inhibition is crucial for certain therapeutic applications. Wang et al. (2013) found that specific substitutions on the 1,6-naphthyridine framework significantly improve potency against c-Met kinase, a target in cancer therapy (Wang et al., 2013).

Synthesis and Biomedical Applications

1,6-Naphthyridines are known for their versatility in providing ligands for several receptors in the body. Oliveras et al. (2021) reviewed over 17,000 compounds in this class, noting their diverse biomedical applications, including their use as ligands in various biochemical pathways (Oliveras et al., 2021).

Antiproliferative Activity

Naphthyridones, including 1,6-naphthyridin-2(1H)-one derivatives, have been described for their antiproliferative activity, particularly against breast cancer cell lines. Guillon et al. (2017) discussed the synthesis and structural characterization of these compounds, emphasizing their potential in pharmaceutical applications (Guillon et al., 2017).

Anti-inflammatory and Antioxidant Properties

1,6-Naphthyridines synthesized through a multi-component method have shown significant anti-inflammatory and antioxidant activities. Lavanya et al. (2015) demonstrated that certain synthesized 1,6-naphthyridines exhibit excellent anti-inflammatory and antioxidant efficacies, comparable to standard drugs (Lavanya et al., 2015).

Synthesis Methods

Innovative synthesis methods for 1,6-naphthyridines have been developed, including a one-pot, catalyst-free synthesis in eco-friendly solvents. Mukhopadhyay et al. (2011) reported a pseudo-five-component synthesis method, emphasizing its environmental friendliness and efficiency (Mukhopadhyay et al., 2011).

properties

IUPAC Name

1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKMVHXJWJNEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343421
Record name 1,6-Naphthyridin-2(1H)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridin-2(1H)-One

CAS RN

23616-29-7
Record name 1,6-Naphthyridin-2(1H)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a third run a mixture containing 3.5 g of 5-bromo-1,6-naphthyridin-2(1H)-one, 8.5 g of 4-(trifluoromethyl)-1H-imidazole, 8.7 g of potassium carbonate and 150 ml of dimethylformamide was refluxed with stirring for 29 hours and following a work-up procedure as described in the preceding paragraphs, 1.9 g of the crude product was obtained. The three fractions of product were combined, recrystallized three times from isopropyl alcohol and dried in an oven at 100° C. for two days to yield 1.95 g of 5-[(4-trifluoromethyl)-1H-imidazol-1-yl)]-1,6-naphthyridin-2(1H)-one, m.p. 216°-218° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example A18 (22 g, 65.7 mmol), (4-methoxy-benzyl)-methyl-amine (14.9 g, 98.5 mmol) and DBU (15 g, 98.5 mmol) in NMP (120 mL) was heated at 160° C. for 5 h. The mixture was poured into 200 mL of water while stirring and the resulting solids were collected by filtration, washed with water, dried and then washed with Et2O to give 3-(5-amino-2,4-difluoro-phenyl)-1-ethyl-7-[4-methoxy-benzyl)-methyl-amino]-1H-[1,6]naphthyridin-2-one (25 g, yield 85% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.51 (s, 1H), 7.80 (s, 1H), 7.19-7.17 (d, J=8.7 Hz, 2H), 7.06 (t, J=10.2 Hz, 1H), 6.90-6.81 (m, 3H), 6.32 (s, 1H), 5.02 (s, 2H), 4.86 (s, 2H), 4.19 (q, J=6.9 Hz, 2H), 3.72 (s, 3H), 3.14 (s, 3H), 1.14 (t, J=6.9 Hz, 3H); MS (ESI): m/z 451.1 [M+H]+.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridin-2(1H)-One
Reactant of Route 2
1,6-Naphthyridin-2(1H)-One
Reactant of Route 3
1,6-Naphthyridin-2(1H)-One
Reactant of Route 4
1,6-Naphthyridin-2(1H)-One
Reactant of Route 5
1,6-Naphthyridin-2(1H)-One
Reactant of Route 6
1,6-Naphthyridin-2(1H)-One

Citations

For This Compound
440
Citations
B Singh, GY Lesher - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
A new and convenient procedure for the synthesis of 1,6‐naphthyridin‐2(1H)‐ones and their derivatives is described. In the first scheme 5‐acetyl‐6‐[2‐(dimethylamino)ethenyl]‐1,2‐…
Number of citations: 39 onlinelibrary.wiley.com
G Xu, Y Gao, B Sun, L Peng, L Mao… - Journal of …, 2018 - Wiley Online Library
A series of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2(1H)‐one derivatives hydrochloride were obtained using a convenient and mild method from 4‐piperidone monohydrate hydrochloride…
Number of citations: 4 onlinelibrary.wiley.com
D Montoir, S Barillé-Nion, A Tonnerre, P Juin… - European Journal of …, 2016 - Elsevier
Hsp90 is an ATP-dependent chaperone known to be overexpressed in many cancers. This way, Hsp90 is an important target for drug discovery. Novobiocin, an aminocoumarin …
Number of citations: 16 www.sciencedirect.com
JM Oliveras, R Puig de la Bellacasa… - Pharmaceuticals, 2021 - mdpi.com
Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings. 1,6-Naphthyridines …
Number of citations: 2 www.mdpi.com
AM Thompson, GW Rewcastle… - Journal of Medicinal …, 2000 - ACS Publications
7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent inhibitors of protein tyrosine kinases, with some selectivity for c-Src. The compounds were prepared by …
Number of citations: 78 pubs.acs.org
S Lin, F Han, P Liu, J Tao, X Zhong, X Liu, C Yi… - Bioorganic & Medicinal …, 2014 - Elsevier
Inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most intensively studied approaches to cancer therapy. …
Number of citations: 10 www.sciencedirect.com
D Montoir, A Tonnerre, M Duflos… - European Journal of …, 2014 - Wiley Online Library
A practical synthesis of 7‐chloro‐3‐iodo‐1‐methyl‐1,6‐naphthyridin‐2(1H)‐one is described that starts from 2‐chloro‐4‐(methylamino)nicotinaldehyde. The dihalo compound then …
X Zhang, Y Wang, J Ji, D Si, X Bao, Z Yu… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptor 4 (FGFR4) has been identified as a potential target due to its transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (…
Number of citations: 12 pubs.acs.org
D Montoir, A Tonnerre, M Duflos, MA Bazin - Tetrahedron, 2015 - Elsevier
An efficient synthesis of original 3,7-disubstituted 1,6-naphthyridones via one-pot palladium-catalyzed cross-coupling and S N Ar reactions is reported. Buchwald–Hartwig amination …
Number of citations: 6 www.sciencedirect.com
Q Liu, JW Chang, J Wang, SA Kang… - Journal of medicinal …, 2010 - ACS Publications
The mTOR protein is a master regulator of cell growth and proliferation, and inhibitors of its kinase activity have the potential to become new class of anticancer drugs. Starting from …
Number of citations: 268 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.